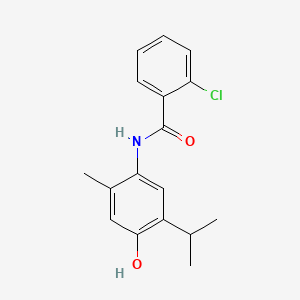

2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

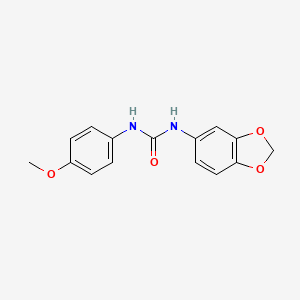

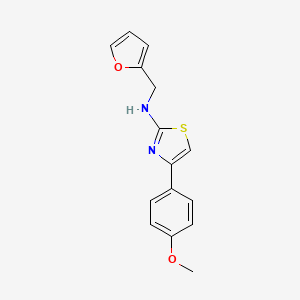

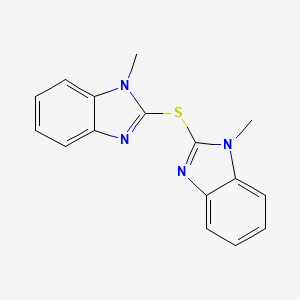

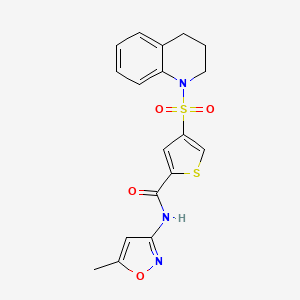

"2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" is a chemical compound belonging to the benzamide class. Benzamides are significant due to their varied biological activities and applications in different fields such as pharmaceuticals and materials science. The specific structure of this compound suggests potential for unique interactions and properties due to the presence of substituents like chloro, hydroxy, isopropyl, and methyl groups.

Synthesis Analysis

Benzamides like "2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" are typically synthesized through amide bond formation reactions. The process involves the condensation of the corresponding carboxylic acid (or acid chloride) with an amine. The synthesis can involve various steps including chlorination, nitration, and hydrolysis depending on the starting materials and the desired substituents on the benzamide ring. Detailed synthesis pathways can vary based on the specific structural requirements and yield optimization (Kato et al., 1992).

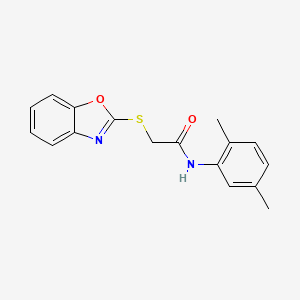

Molecular Structure Analysis

The molecular structure of benzamides is crucial for their biological activity and physical properties. X-ray diffraction and computational methods like Density Functional Theory (DFT) are commonly used to study the molecular geometry, bonding interactions, and electronic structure. These analyses provide insights into the stability, reactivity, and interaction potential of the compound with various biological targets or materials (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, influenced by the substituents on the benzene ring and the amide functionality. They can participate in electrophilic substitution, nucleophilic acyl substitution, and other reactions depending on the chemical environment. The chloro, hydroxy, and methyl groups present in "2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" will affect its reactivity and the types of reactions it can undergo.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form of benzamides are significantly influenced by their molecular structure. The presence of polar groups like hydroxy and the nonpolar isopropyl group can impact the compound's solubility in various solvents, melting point, and crystal packing. These properties are essential for the practical application of the compound in different domains (Yanagi et al., 2000).

Applications De Recherche Scientifique

Synthesis and Reactivity

2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is related to a class of compounds that have been explored for various synthetic and reactivity purposes. For instance, studies on the synthesis, coordination, and reactivity of benzamide derivatives have shown their potential in forming complexes with metals. One study explored the preparation of 2-(trimethylsiloxymethyl)phenyl isocyanide and its reactivity, demonstrating the compound's ability to coordinate with Pt(II) and Pd(II) metal ions, leading to the formation of benzoxazin-2-ylidene derivatives in the presence of F− ions in methanol. This indicates the potential use of similar benzamide derivatives in organometallic chemistry and catalysis (Facchin et al., 2002).

Biological Activity

The biological activity spectrum of benzamide derivatives has been extensively investigated. For example, a series of benzamides was assessed for their in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as bactericidal agents. This showcases the antimicrobial potential of benzamide derivatives, suggesting applications in developing new antimicrobial agents (Zadrazilova et al., 2015).

Antipathogenic Properties

Benzamide derivatives have also been explored for their antipathogenic properties. For instance, new acylthioureas, benzamide derivatives, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to form biofilms. These findings suggest the potential of benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Evaluation

The exploration of benzamide derivatives for anticancer applications has yielded promising results. A study on the synthesis, characterization, and anticancer evaluation of certain benzamide derivatives revealed their potential against various cancer cell lines. This highlights the significance of benzamide derivatives in medicinal chemistry, particularly in the search for novel anticancer agents (Salahuddin et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKJLFQOZONKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Cl)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)